molecular formula C15H15NO4S B13210280 (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid

Cat. No.: B13210280
M. Wt: 305.4 g/mol
InChI Key: STVRRWBCNXJWRH-VOTSOKGWSA-N
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Description

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is a synthetic organic compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol . This compound features a thiazole ring, a methoxy group, and an acrylic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.

    Etherification: The thiazole derivative is then subjected to etherification with 3-methoxyphenol in the presence of a base such as potassium carbonate.

    Aldol Condensation: The final step involves an aldol condensation reaction between the etherified thiazole derivative and acrylic acid under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenylacrylic acid.

    Reduction: Formation of 3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}propanoic acid.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The acrylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-{3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity. This structural feature allows for more diverse applications and interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

(E)-3-[3-methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H15NO4S/c1-10-16-12(9-21-10)8-20-15-11(6-7-14(17)18)4-3-5-13(15)19-2/h3-7,9H,8H2,1-2H3,(H,17,18)/b7-6+

InChI Key

STVRRWBCNXJWRH-VOTSOKGWSA-N

Isomeric SMILES

CC1=NC(=CS1)COC2=C(C=CC=C2OC)/C=C/C(=O)O

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=CC=C2OC)C=CC(=O)O

Origin of Product

United States

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